

# crystal structure of 2-Chloro-5-methylbenzo[d]thiazole derivatives

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## Compound of Interest

Compound Name: 2-Chloro-5-methylbenzo[d]thiazole

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An In-Depth Technical Guide to the Crystal Structure of **2-Chloro-5-methylbenzo[d]thiazole** Derivatives for Drug Discovery Professionals

## Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2][3] This guide delves into the structural chemistry of **2-Chloro-5-methylbenzo[d]thiazole** derivatives, a class of compounds with significant therapeutic potential. By examining their crystal structures, we uncover the intricate network of intermolecular interactions that dictate their solid-state properties and, consequently, their behavior in biological systems. This document provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis, crystallographic analysis, and structure-property relationships of these vital compounds, grounding technical protocols in established scientific principles to facilitate further discovery.

## Introduction: The Significance of the Benzothiazole Core

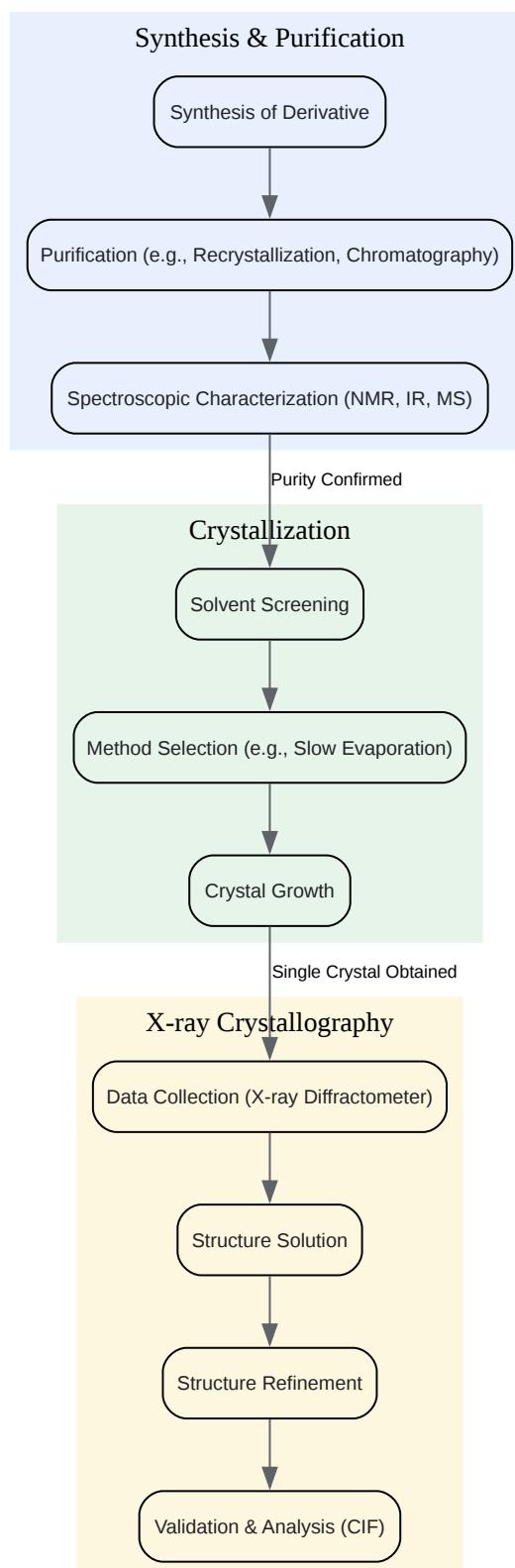
Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[1] This privileged scaffold is not only a component of many natural products but also a key pharmacophore in a wide array of synthetic drugs, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The substitution pattern on the benzothiazole ring system dramatically influences its biological

activity. Specifically, the introduction of a chloro group at the 2-position and a methyl group at the 5-position creates a molecule with a unique electronic and steric profile, making its derivatives prime candidates for drug design and development. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their stability, solubility, and interaction with biological targets.

## Synthesis and Crystallization Workflow

The journey from precursor molecules to a high-resolution crystal structure involves a multi-step process. The rationale behind each step is critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

## Diagram of the General Experimental Workflow

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Caption: General workflow from synthesis to crystal structure analysis.

## General Synthesis Protocol

The synthesis of substituted benzothiazoles can be achieved through various established methodologies.<sup>[1]</sup> A common route involves the reaction of substituted anilines with potassium thiocyanate in the presence of bromine and glacial acetic acid.<sup>[4]</sup>

Step-by-Step Protocol:

- Starting Material Preparation: Dissolve the appropriately substituted aniline (e.g., 4-methylaniline for a 5-methylbenzothiazole core) in glacial acetic acid.
- Thiocyanation: Cool the solution in an ice bath and add potassium thiocyanate (KSCN).
- Cyclization: Add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature. The bromine facilitates the electrophilic cyclization to form the benzothiazole ring.
- Work-up: After the reaction is complete, pour the mixture into water. The precipitate is then filtered, washed, and neutralized.
- Chlorination (for 2-chloro derivatives): The resulting 2-aminobenzothiazole can be converted to the 2-chloro derivative through a Sandmeyer-type reaction or by using other chlorinating agents.
- Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to achieve high purity, which is essential for successful crystallization.<sup>[5]</sup>

Causality: The choice of glacial acetic acid as a solvent is due to its ability to dissolve the reactants and facilitate the electrophilic substitution required for cyclization. The dropwise addition of bromine at low temperatures is crucial to control the reaction rate and prevent the formation of unwanted byproducts.

## Protocol for Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is widely employed and relies on gradually increasing the concentration of the solute past its saturation point.

### Step-by-Step Protocol:

- Solvent Selection: Dissolve the purified compound (e.g., 0.2 g) in a minimal amount of a suitable solvent or solvent mixture (e.g., 25 ml of ethanol).[6] The ideal solvent is one in which the compound has moderate solubility.
- Preparation: Filter the solution to remove any particulate matter. Place the solution in a clean vial.
- Evaporation: Cover the vial with a cap containing small perforations or with parafilm pierced with a needle. This allows the solvent to evaporate slowly over several days at room temperature.[6]
- Crystal Harvesting: Once well-formed crystals appear, carefully remove them from the mother liquor using a spatula or forceps.

Causality: Slow evaporation provides the necessary time for molecules to arrange themselves into a highly ordered, single-crystal lattice, as opposed to rapid precipitation which leads to amorphous or polycrystalline material. The choice of solvent is critical; a solvent in which the compound is too soluble will not allow for crystallization, while one in which it is poorly soluble will cause it to crash out of solution too quickly.

## Crystal Structure Analysis: A Case Study of a Related Thiazole

While a specific public database entry for **2-Chloro-5-methylbenzo[d]thiazole** was not identified, a detailed crystallographic study of the closely related compound, 2-chloro-5-(chloromethyl)thiazole ( $C_4H_3Cl_2NS$ ), provides profound insights into the structural characteristics that can be extrapolated to the benzothiazole series.[6][7]

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[6][7] The key findings are summarized below.

## Crystallographic Data

The quality and nature of a crystal are encapsulated by its crystallographic parameters. These data are the foundation for all subsequent structural analysis.

Parameter	Value	Reference
Chemical Formula	C <sub>4</sub> H <sub>3</sub> Cl <sub>2</sub> NS	[6]
Formula Weight	168.03	[6]
Crystal System	Monoclinic	[6]
Space Group	P2 <sub>1</sub> /c	[7]
a (Å)	4.2430 (8)	[6]
b (Å)	17.151 (3)	[6]
c (Å)	9.1640 (18)	[6]
β (°)	96.82 (3)	[6]
Volume (Å <sup>3</sup> )	662.2 (2)	[6]
Z (molecules/cell)	4	[6]
Temperature (K)	293	[6]

## Molecular Geometry and Conformation

In the crystal structure of 2-chloro-5-(chloromethyl)thiazole, the thiazole ring is essentially planar.[6] The 2-position chlorine atom lies very close to this plane, with a deviation of only 0.0092 (1) Å.[6] This planarity is characteristic of aromatic heterocyclic systems. The bond lengths and angles within the molecule are within the normal ranges expected for such compounds.[6]

The torsion angle S—C2—C4—Cl2 is reported as -66.66 (1)°, indicating that the chloromethyl group is twisted out of the plane of the thiazole ring.[6] This conformation is likely adopted to minimize steric hindrance between the substituent and the ring.

## Intermolecular Interactions and Crystal Packing

A key aspect of crystal engineering is understanding the non-covalent interactions that govern how molecules pack together in a crystal lattice.[8][9] In the case of 2-chloro-5-(chloromethyl)thiazole, no classical hydrogen bonds are observed.[6][7] This is not surprising given the absence of strong hydrogen bond donors.

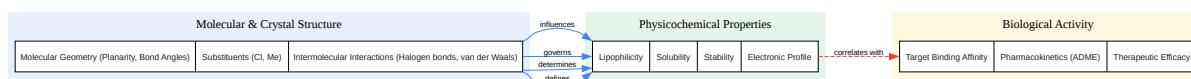
However, the packing is stabilized by other weak interactions. The shortest distance between the centroids of adjacent thiazole rings is 5.554 (1) Å, which is too long for significant π-π stacking interactions.[6] The stability of the crystal lattice is therefore likely dominated by a combination of dipole-dipole and van der Waals forces, with potential contributions from halogen-sulfur or halogen-nitrogen interactions, which are known to be important in stabilizing crystal structures. The study of these weaker, yet directionally specific, interactions is a critical area of modern drug development.[9]

## Structure-Activity Relationship (SAR) and Drug Development Implications

The structural features of **2-Chloro-5-methylbenzo[d]thiazole** derivatives are directly linked to their biological activity.

- The Benzothiazole Core: This planar, aromatic system is crucial for enabling π-π stacking and hydrophobic interactions with biological targets, such as the amino acid residues in an enzyme's active site.[10]
- The 2-Chloro Group: The chlorine atom is a strong electron-withdrawing group and a potential site for halogen bonding. Its presence can enhance the binding affinity of the molecule to its target receptor and improve pharmacokinetic properties like membrane permeability.[1] Chloro-substituted benzothiazoles have shown promising antitumor and antimicrobial activities.[11][12]
- The 5-Methyl Group: This small, lipophilic group can modulate the molecule's solubility and steric profile. It can fit into hydrophobic pockets within a protein, enhancing binding specificity and potency.[1]

## Logical Relationship Diagram



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Caption: Relationship between structure, properties, and biological activity.

## Conclusion and Future Directions

The crystallographic analysis of **2-Chloro-5-methylbenzo[d]thiazole** derivatives and their analogues provides invaluable data for rational drug design. The detailed structural information, from molecular conformation to intermolecular packing forces, allows scientists to build predictive models for how these compounds will behave. The case study of 2-chloro-5-(chloromethyl)thiazole highlights the importance of planarity and the role of non-classical interactions in the absence of strong hydrogen bond donors.

Future research should focus on co-crystallization strategies to modulate the physicochemical properties of these compounds.<sup>[13]</sup> By introducing co-formers that can form specific hydrogen or halogen bonds, it may be possible to create novel solid forms with enhanced solubility or stability, ultimately leading to the development of more effective and safer therapeutic agents.

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